molecular formula C14H25FN2O2 B13066961 tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate

tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate

Katalognummer: B13066961
Molekulargewicht: 272.36 g/mol
InChI-Schlüssel: YMJMCXILINRGDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl11-fluoro-2,8-diazaspiro[55]undecane-2-carboxylate is a chemical compound with the molecular formula C14H25FN2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

The synthesis of tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a diazaspiro compound with tert-butyl chloroformate and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography .

Analyse Chemischer Reaktionen

tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The spiro structure of the compound allows it to fit into specific binding sites on enzymes and receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.

    tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate:

The presence of the fluorine atom in this compound makes it unique, as it can participate in specific interactions that other similar compounds cannot.

Eigenschaften

Molekularformel

C14H25FN2O2

Molekulargewicht

272.36 g/mol

IUPAC-Name

tert-butyl 11-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-4-6-14(10-17)9-16-7-5-11(14)15/h11,16H,4-10H2,1-3H3

InChI-Schlüssel

YMJMCXILINRGDX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNCCC2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.